3-azido-1-methyl-1H-pyrazole
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Overview
Description
3-Azido-1-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C4H5N5. It is characterized by the presence of an azido group (-N3) attached to the third position of a pyrazole ring, which also contains a methyl group at the first position.
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, it can be inferred that 3-azido-1-methyl-1H-pyrazole may interact with targets related to these diseases.
Mode of Action
Triazole compounds, which are structurally similar to pyrazoles, are known to interact with a variety of enzymes and receptors in biological systems
Biochemical Pathways
Given the known antileishmanial and antimalarial activities of pyrazole-bearing compounds , it’s likely that this compound affects pathways related to these diseases.
Result of Action
Given the known pharmacological effects of pyrazole-bearing compounds , it’s likely that this compound has significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azido-1-methyl-1H-pyrazole typically involves the azidation of 1-methyl-1H-pyrazole. One common method is the reaction of 1-methyl-1H-pyrazole with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Azido-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide: Used for the azidation of 1-methyl-1H-pyrazole.
Dimethyl Sulfoxide (DMSO): Common solvent for the azidation reaction.
Hydrogen Gas and Catalyst: Used for the reduction of the azido group to an amine.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Aminopyrazoles: Formed through reduction reactions.
Scientific Research Applications
3-Azido-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar structure but with an amino group instead of an azido group.
3-Methyl-1-phenyl-1H-pyrazole: Contains a phenyl group instead of an azido group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Contains a difluoromethyl group instead of an azido group.
Uniqueness
3-Azido-1-methyl-1H-pyrazole is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and materials .
Properties
CAS No. |
66806-36-8 |
---|---|
Molecular Formula |
C4H5N5 |
Molecular Weight |
123.1 |
Purity |
95 |
Origin of Product |
United States |
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